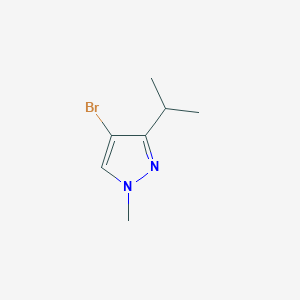

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-bromo-1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZCDEXRXWUCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Application Scientist's Guide to the Regiocontrolled Synthesis of 1,3,4-Trisubstituted Pyrazoles

Foreword: Beyond the Knorr Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like Celecoxib, Viagra, and Rimonabant.[1][2][3] While the synthesis of pyrazoles is a well-trodden path, the regioselective construction of 1,3,4-trisubstituted isomers presents a distinct and persistent challenge. The classical Knorr pyrazole synthesis, the first method learned by many organic chemists, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, which preferentially yields 1,3,5-substituted products or regioisomeric mixtures.[4][5][6]

This guide is designed for the discerning researcher and process chemist. It moves beyond textbook examples to provide a focused, in-depth analysis of reliable and scalable strategies for accessing the 1,3,4-substitution pattern. We will dissect the causality behind methodological choices, present field-proven protocols, and offer a comparative analysis to guide your synthetic planning. Our focus is on E-E-A-T: Expertise, Experience, Authoritativeness, and Trustworthiness, ensuring that each protocol is a self-validating system grounded in robust scientific literature.

Chapter 1: The [3+2] Cycloaddition Approach: Building the Ring with Precision

The most powerful and regiochemically predictable route to 1,3,4-substituted pyrazoles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This method involves the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).[7][8] The key to success lies in selecting the right dipole and dipolarophile to enforce the desired connectivity.

The Nitrile Imine Dipole: A Workhorse for Pyrazole Synthesis

Nitrile imines, generated in situ from hydrazonoyl halides, are exceptionally effective 1,3-dipoles for this transformation. Their reaction with alkynes or electron-deficient alkenes provides a direct and often high-yielding route to polysubstituted pyrazoles.[9][10]

Causality and Experimental Choices:

-

Dipole Generation: Hydrazonoyl chlorides are the most common precursors. In the presence of a non-nucleophilic base like triethylamine (TEA), HCl is eliminated to generate the transient, reactive nitrile imine. This in situ generation is critical to prevent dimerization of the dipole.

-

Dipolarophile Selection: The choice of the "2" component dictates the C4-substituent. Enaminones are particularly effective dipolarophiles for synthesizing 1,3,4,5-tetrasubstituted pyrazoles, where a subsequent elimination step reveals the final aromatic product.[6] For 1,3,4-trisubstituted pyrazoles, terminal or internal alkynes are ideal partners.

-

Regioselectivity: The reaction's regioselectivity is governed by frontier molecular orbital (FMO) theory. Generally, the Highest Occupied Molecular Orbital (HOMO) of the dipole reacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. In the case of a nitrile imine and a terminal alkyne, this interaction reliably places the alkyne's substituent at the C4 position of the resulting pyrazole.

Visualizing the Mechanism: [3+2] Cycloaddition

Caption: Mechanism of nitrile imine generation and subsequent [3+2] cycloaddition.

Detailed Protocol: Synthesis of a 1,3,4-Trisubstituted Pyrazole via Nitrile Imine Cycloaddition

This protocol is adapted from methodologies described for the synthesis of highly substituted pyrazoles via eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reactions.[6][11]

Objective: To synthesize Ethyl 1-phenyl-3-acetyl-5-methyl-1H-pyrazole-4-carboxylate.

Reagents:

-

N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Toluene (solvent)

Procedure:

-

To a stirred solution of N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 equiv) in dry toluene (10 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl acetoacetate (1.2 equiv).

-

Slowly add triethylamine (2.5 equiv) dropwise to the mixture at room temperature over 5 minutes. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1,3,4,5-tetrasubstituted pyrazole. Note: This specific example yields a tetrasubstituted pyrazole due to the nature of the enaminone dipolarophile. To obtain a 1,3,4-trisubstituted pyrazole, an appropriate alkyne like ethyl propiolate would be used instead of ethyl acetoacetate, leading to a simpler final structure.

Chapter 2: Multi-Component Reactions (MCRs): The Efficiency-Driven Approach

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry.[9][12] They offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity.

Iodine-Catalyzed Synthesis of 1,4-Disubstituted and 1,3,4-Trisubstituted Pyrazoles

A notable MCR strategy involves the reaction of enaminones, hydrazines, and a C1 source like dimethyl sulfoxide (DMSO) or an aldehyde.[13] This approach allows for the construction of the pyrazole ring while simultaneously introducing the C4 substituent.

Causality and Experimental Choices:

-

Catalyst: Molecular iodine (I₂) is a mild Lewis acid that can activate the substrates and facilitate the cyclization cascade. Its low cost and low toxicity make it an attractive choice over many metal catalysts.[13]

-

C1 Source: In a fascinating dual role, DMSO can act as both the solvent and the source of the C4-methylidene fragment that gets incorporated into the pyrazole ring.[13] Alternatively, using an aldehyde (R-CHO) as a third component allows for the introduction of a variety of substituents at the C4 position.

-

Reaction Pathway: The proposed mechanism involves the formation of a hydrazone intermediate, which then undergoes a cascade of reactions including C-H functionalization and intramolecular cyclization, driven by the iodine catalyst and an oxidant.[4][13]

Visualizing the Workflow: A Three-Component Pyrazole Synthesis

Caption: Workflow for a one-pot, three-component synthesis of pyrazoles.

Chapter 3: Post-Ring Formation Functionalization: The Strategic Modification Approach

An alternative and highly versatile strategy is to first construct a simpler pyrazole core (e.g., a 1,3-disubstituted pyrazole) and then introduce the C4 substituent in a subsequent step. This approach is particularly valuable when the desired C4-substituent is incompatible with the conditions of the initial ring-forming reaction.

Electrophilic Iodination followed by Cross-Coupling

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. This reactivity can be harnessed to install a handle, such as an iodine atom, which can then participate in a wide array of transition-metal-catalyzed cross-coupling reactions.

Causality and Experimental Choices:

-

Iodination: Molecular iodine (I₂) in the presence of a base (like NaHCO₃) or an oxidizing agent is a standard method for the regioselective iodination of pyrazoles at the C4 position.[14] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Cross-Coupling: The resulting 4-iodopyrazole is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, providing vast scope for diversification.

-

Catalyst System: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed for these transformations, along with a suitable base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane, DMF, Toluene).

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Best Suited For |

| [3+2] Cycloaddition | Excellent regiocontrol, high yields, convergent.[7][15] | Requires synthesis of specific dipole precursors (e.g., hydrazonoyl halides). | Building complex cores with predictable regiochemistry. |

| Multi-Component Reaction | High efficiency, atom economy, rapid library synthesis.[9][12] | Optimization can be complex; mechanism may not be fully elucidated. | High-throughput synthesis and discovery chemistry. |

| Post-Functionalization | High versatility, access to diverse C4-substituents, late-stage diversification.[16] | Adds steps to the overall sequence, potentially lowering overall yield. | Introducing sensitive or complex groups at the C4 position. |

Conclusion

The synthesis of 1,3,4-substituted pyrazoles is a solvable, albeit nuanced, challenge in modern organic chemistry. While the classical Knorr synthesis is often unsuitable, a range of powerful and regioselective methods are at the disposal of the informed researcher. The [3+2] cycloaddition offers unparalleled precision in constructing the heterocyclic core. Multi-component reactions provide a pathway of supreme efficiency for generating molecular diversity. Finally, post-ring functionalization presents a strategic and versatile approach for late-stage diversification.

The choice of method is not arbitrary; it is a deliberate decision based on the desired final structure, available starting materials, and the overall goals of the research program. By understanding the causality behind each reaction—the "why" of the protocol—scientists can move beyond simple execution to intelligent design, accelerating the discovery and development of the next generation of pyrazole-based therapeutics and functional materials.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library.

- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). PubMed.

- Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed.

- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry.

- Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry.

- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Royal Society of Chemistry.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Knorr Pyrazole Synthesis. (n.d.). S. K. PATEL INSTITUTE OF PHARMACEUTICAL EDUCATION AND RESEARCH.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). PMC.

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI.

- Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (n.d.). Organic Letters.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. d-nb.info [d-nb.info]

- 16. mdpi.com [mdpi.com]

safety, handling, and MSDS for 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Topic: Safety, Handling, and MSDS for 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Risk Management for Halogenated Heterocyclic Intermediates

Executive Summary & Chemical Identity

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole (often abbreviated as 4-bromo-1-methyl-3-isopropylpyrazole) is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK, FGFR pathways). Its structural core—a pyrazole ring functionalized with a reactive bromine handle and a lipophilic isopropyl group—makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, its utility comes with specific safety imperatives.[1] As a halogenated nitrogen heterocycle, it presents risks of severe eye damage and respiratory irritation.[1] This guide synthesizes data from structural analogs to provide a conservative, "worst-case" safety protocol for R&D environments.

Physicochemical Profile

| Property | Data / Estimate | Technical Note |

| Chemical Name | 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole | IUPAC nomenclature standard. |

| Common Synonyms | 4-Bromo-1-methyl-3-isopropylpyrazole | Used interchangeably in vendor catalogs. |

| Molecular Formula | C₇H₁₁BrN₂ | |

| Molecular Weight | 203.08 g/mol | Essential for stoichiometry calculations.[1] |

| Physical State | Liquid or Low-Melting Solid | Analogous methyl-pyrazoles are liquids; the isopropyl group adds bulk but increases lipophilicity. Treat as a viscous liquid.[1] |

| Boiling Point | ~205–215 °C (Predicted) | High boiling point; low vapor pressure at RT, but aerosols are hazardous.[1] |

| Solubility | DMSO, Methanol, DCM, EtOAc | Poor water solubility due to the isopropyl moiety.[1] |

| Reactivity | Aryl Bromide | Susceptible to oxidative addition by Pd(0); stable to weak acids/bases.[1] |

GHS Hazard Identification & Risk Assessment

Note: In the absence of a compound-specific REACH dossier, the following classification is derived from the closest structural analogs (e.g., 4-bromo-1-methyl-1H-pyrazole, CAS 15803-02-8) to ensure a high margin of safety.

Hazard Classification (GHS)

Signal Word: DANGER [1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Eye Damage/Irritation | Cat. 1 | H318 | Causes serious eye damage. (Conservative classification based on N-methyl pyrazole analogs).[1] |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315 | Causes skin irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | Cat.[1] 4 | H302 | Harmful if swallowed.[1] |

Structural Alerts & Toxicology Logic

-

The Nitrogen Lone Pair: The N2 nitrogen in the pyrazole ring is basic.[1] Upon contact with mucosal membranes (eyes, lungs), it can protonate, locally altering pH and causing immediate irritation or corneal opacity.[1]

-

Halogenation: The C4-Bromine atom increases the compound's lipophilicity (LogP), facilitating dermal absorption.[1] While not an alkylating agent itself, it is a precursor to reactive species.[1]

-

Sensitization Potential: Pyrazoles are known structural alerts for skin sensitization.[1] Repeated exposure without gloves may lead to allergic dermatitis.[1]

Strategic Handling & Engineering Controls

The "Liquid Containment" Protocol

Since this intermediate is likely a liquid or low-melting solid, "dust" is less of a concern than aerosolization and skin absorption .[1]

Engineering Controls:

-

Primary: All open handling (weighing, transfer) must occur within a Chemical Fume Hood certified for >100 fpm face velocity.[1]

-

Secondary: If heating >50°C, use a closed system (condenser/septum) vented to a scrubber or hood exhaust.[1]

Personal Protective Equipment (PPE) Matrix:

-

Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory .[1] Safety glasses are insufficient due to the H318 (Eye Damage) risk.[1] Face shield recommended if pouring >100mL.[1]

-

Hands: Double-gloving is required.[1]

-

Body: Lab coat (buttoned) + long pants + closed-toe shoes.[1]

Safe Weighing & Transfer Workflow

Objective: Prevent cross-contamination and exposure during the critical "setup" phase.

Figure 1: Safe handling workflow for 4-bromo-1-methyl-3-isopropylpyrazole. Note the equilibration step to prevent moisture condensation, which can degrade the reagent or affect stoichiometry.[1]

Emergency Response Protocols

Exposure Response Decision Tree

Immediate action is required for eye exposure due to the corrosive potential of N-methyl pyrazoles.[1]

Figure 2: Emergency response decision tree. Eye contact requires immediate, prolonged flushing followed by urgent medical evaluation.[1][2]

Spill Cleanup (Small Scale < 100g)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don goggles, double nitrile gloves, and a lab coat.[1]

-

Contain: If liquid, encircle with absorbent pads (polypropylene) or vermiculite.[1] Do not use combustible materials like sawdust.[1]

-

Neutralize: No specific neutralization is required, but wiping with a dilute soap solution helps solubilize the lipophilic residue.[1]

-

Disposal: Place all clean-up materials in a sealed container labeled "Hazardous Waste - Halogenated Organic."

Storage & Stability

-

Temperature: 2–8°C (Refrigerated). While the compound is stable at RT, cold storage prevents degradation and reduces vapor pressure.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The electron-rich pyrazole ring can be susceptible to slow oxidation over months.[1]

-

Incompatibilities:

References

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazole (Analogous Hazard Reference). Retrieved from [1][3]

-

PubChem. (2024).[1] Compound Summary: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Structural Analog). National Center for Biotechnology Information.[1] Retrieved from [1]

-

Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Bromo-3-methylpyrazole. Retrieved from [1]

-

ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory for Pyrazole Derivatives. Used to cross-reference H318/H315 classifications.[1] Retrieved from [1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

An In-depth Technical Guide to the Electrophilic Bromination of 1-Methyl-3-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrazole ring is critical for modulating pharmacological activity, and electrophilic halogenation represents a fundamental tool for achieving this. This guide provides a comprehensive technical overview of the electrophilic bromination of 1-methyl-3-isopropyl-1H-pyrazole, a representative substrate illustrating the key principles of reactivity and regioselectivity. We will delve into the underlying electronic and steric factors that govern the reaction's outcome, provide a detailed, field-proven experimental protocol using N-Bromosuccinimide (NBS), and outline the expected analytical characterization of the resulting product, 4-bromo-1-methyl-3-isopropyl-1H-pyrazole.

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antinociceptive properties.[3][4] The introduction of a halogen atom, such as bromine, onto the pyrazole ring serves several critical functions in drug design.[3] It can enhance binding affinity to biological targets through halogen bonding, modify the electronic properties of the molecule, and, importantly, provide a synthetic handle for further molecular elaboration via cross-coupling reactions.[5][6] Understanding the principles of electrophilic bromination is therefore essential for chemists seeking to synthesize novel pyrazole-based drug candidates.

Mechanistic Insights and Regioselectivity

The electrophilic bromination of a substituted pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome—that is, the specific position on the ring where the bromine atom is introduced—is dictated by the interplay of electronic and steric effects of the existing substituents.

Electronic Effects on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[7] The two nitrogen atoms, however, influence the electron density distribution in a distinct manner:

-

N1 (Pyrrole-like Nitrogen): The nitrogen atom at position 1, bearing the methyl group, is considered "pyrrole-like." Its lone pair of electrons participates in the aromatic π-system, increasing the overall electron density of the ring.

-

N2 (Pyridine-like Nitrogen): The nitrogen at position 2 is "pyridine-like," with its lone pair located in an sp² orbital in the plane of the ring, making it less available for delocalization.

This electronic arrangement results in the C4 position being the most electron-rich and, consequently, the most nucleophilic position on the pyrazole ring.[7][8] Both the N1-methyl and the C3-isopropyl groups are electron-donating groups (EDGs), which further activate the ring towards electrophilic attack, reinforcing the intrinsic reactivity of the C4 position.[7]

Steric Considerations

While electronic effects strongly favor substitution at the C4 position, steric hindrance can play a role, particularly with bulky substituents.[7] In the case of 1-methyl-3-isopropyl-1H-pyrazole, the C5 position is sterically hindered by the adjacent N1-methyl group, and the C3 position is already occupied by the bulky isopropyl group. The C4 position remains the most sterically accessible site for the incoming electrophile.

The combination of these electronic and steric factors leads to a high degree of regioselectivity, with electrophilic bromination occurring almost exclusively at the C4 position.

Diagram 1: Factors Influencing Regioselectivity

This diagram illustrates the electronic and steric factors that direct the electrophilic bromination of 1-methyl-3-isopropyl-1H-pyrazole to the C4 position.

Caption: Logic diagram of regioselectivity and reaction mechanism.

Experimental Protocol

This protocol details a reliable method for the synthesis of 4-bromo-1-methyl-3-isopropyl-1H-pyrazole using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over elemental bromine (Br₂) as it is a solid that is easier to handle and provides a low, constant concentration of Br₂, which can minimize side reactions.[9][10]

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |

| 1-Methyl-3-isopropyl-1H-pyrazole | [N/A] | 124.19 | 2.5 g | 20.1 mmol |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 3.76 g | 21.1 mmol (1.05 eq) |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 2 x 25 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 25 mL | - |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | 25 mL | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-isopropyl-1H-pyrazole (2.5 g, 20.1 mmol). Dissolve the starting material in anhydrous dichloromethane (50 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (3.76 g, 21.1 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: Once the reaction is complete, quench the mixture by adding 25 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine or NBS. Stir vigorously for 10 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (25 mL), saturated aqueous sodium bicarbonate (25 mL), and brine (25 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-1-methyl-3-isopropyl-1H-pyrazole.

Diagram 2: Experimental Workflow

This flowchart outlines the key stages of the synthesis, from reaction setup to the isolation of the purified product.

Caption: Step-by-step workflow for the bromination of the pyrazole.

Product Characterization

The successful synthesis of 4-bromo-1-methyl-3-isopropyl-1H-pyrazole (C₇H₁₁BrN₂) can be confirmed using standard analytical techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (s, 1H, C5-H), ~3.8 (s, 3H, N-CH₃), ~3.0 (sept, 1H, CH(CH₃)₂), ~1.3 (d, 6H, CH(CH₃)₂). The disappearance of the C4-H signal (typically ~6.0 ppm) and the appearance of a singlet for the C5-H are key indicators. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C3), ~135 (C5), ~95 (C4-Br), ~38 (N-CH₃), ~28 (CH(CH₃)₂), ~22 (CH(CH₃)₂). A significant upfield shift is expected for the C4 carbon upon bromination. |

| Mass Spectrometry (EI) | m/z: Molecular ion peak showing a characteristic isotopic pattern for bromine (¹:¹ ratio for M⁺ and M⁺+2). Expected M⁺ at ~202 and M⁺+2 at ~204. Fragmentation patterns would include loss of methyl and isopropyl groups. |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

Conclusion

The electrophilic bromination of 1-methyl-3-isopropyl-1H-pyrazole is a highly regioselective transformation that reliably yields the 4-bromo derivative. This selectivity is governed by the inherent electronic properties of the pyrazole ring, which are further enhanced by the electron-donating substituents. The use of N-Bromosuccinimide provides a safe and efficient method for this synthesis, which is a crucial first step in the development of more complex, biologically active molecules for the pharmaceutical industry. The protocol and characterization data provided herein serve as a robust guide for researchers in the field of medicinal and synthetic organic chemistry.

References

-

Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6569. Retrieved from [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. Retrieved from [Link]

-

Wu, H., & Hynes, Jr., J. (2010). Supporting Information for "A Highly Efficient Heterogeneous Copper-Catalyzed Chlorodeboronation of Arylboronic Acids Leading to Chlorinated Arenes". Organic Letters, 12(6), 1192-1195. Retrieved from [Link]

-

MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 14(7), 636. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 6, 986-992. Retrieved from [Link]

-

University of York. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2015). How can I convert bromo to isopropyl on pyrazole 4th position? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

-

The Synthetic Inspector. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(18), 4125. Retrieved from [Link]

-

Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1865. Retrieved from [Link]

-

MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4976. Retrieved from [Link]

-

Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]

-

ResearchGate. (2023). Bromination of pyrazole derivatives. Retrieved from [Link]

-

ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Strategic Sonogashira Coupling of 4-Bromopyrazole Derivatives

Introduction: The Strategic Value of 4-Alkynylpyrazoles in Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors in oncology. The ability to precisely functionalize the pyrazole ring is therefore of paramount importance to drug development professionals. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes, stands out as a premier tool for this purpose.[1][2][3]

This guide provides an in-depth analysis and field-proven protocols for the Sonogashira reaction as applied to 4-bromopyrazole derivatives. We will move beyond simple reagent lists to explore the causality behind experimental choices, empowering researchers to not only replicate but also rationally optimize these critical transformations. The focus is on building a robust understanding of the reaction's mechanics and the interplay of its components to reliably synthesize 4-alkynylpyrazoles, key intermediates for creating diverse compound libraries.

The Catalytic Heart: Understanding the Sonogashira Mechanism

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5]

The Classic Palladium/Copper Co-Catalyzed Cycle

In the traditional Sonogashira reaction, the palladium and copper catalysts work in synergy. The palladium cycle is responsible for activating the 4-bromopyrazole, while the copper cycle prepares the alkyne for coupling.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 4-bromopyrazole.

-

Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[5][6] This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation: The key intersection of the cycles occurs during transmetalation, where the acetylide group is transferred from copper to the palladium complex.

-

Reductive Elimination: The final step is reductive elimination from the palladium complex, which forms the desired C-C bond of the 4-alkynylpyrazole product and regenerates the active Pd(0) catalyst.[4]

Caption: The synergistic Pd/Cu catalytic cycles in the classic Sonogashira reaction.

The Rise of Copper-Free Sonogashira Reactions

While effective, the copper co-catalyst has a significant drawback: it promotes the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to undesirable diarylacetylene byproducts.[3][7] This issue, coupled with the toxicity of copper, has driven the development of highly efficient copper-free protocols.[8]

In a copper-free system, the base must be strong enough to deprotonate the alkyne without the assistance of copper. The resulting acetylide anion then coordinates directly with the palladium complex. This often requires more robust, electron-rich, and sterically hindered phosphine ligands on the palladium catalyst to facilitate the catalytic cycle.[4][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

optimizing palladium catalyst for Suzuki coupling with substituted bromopyrazoles

Ticket ID: SUZ-PYR-OPT-001 Subject: Optimization of Palladium Catalysts for Substituted Bromopyrazoles Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

Coupling substituted bromopyrazoles via Suzuki-Miyaura protocols presents a distinct set of challenges compared to standard carbocyclic aryl halides. The primary failure mode is catalyst poisoning , where the nitrogen-rich pyrazole core acts as a competitive ligand, displacing phosphines and sequestering the Palladium (Pd) center into an inactive "off-cycle" resting state.

This guide provides a self-validating optimization workflow. It prioritizes the use of bulky, electron-rich Buchwald ligands (Dialkylbiaryl phosphines) and NHC-Pd complexes (PEPPSI) to sterically preclude nitrogen coordination while facilitating oxidative addition into the electron-rich pyrazole ring.

Module 1: The "Engine" – Catalyst & Ligand Selection

The Challenge: Nitrogen Coordination (Poisoning)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with bromopyrazoles. The pyrazole nitrogen (specifically N2) binds to the electrophilic Pd(II) center, shutting down the catalytic cycle before transmetallation can occur.

The Solution: Steric Bulk

You must use ligands that create a "protective shell" around the Pd center.

Recommended Catalyst Systems

| System Class | Recommended Catalyst | Why It Works | Best For... |

| Buchwald G4 Precatalysts | XPhos Pd G4 | The cyclohexyl rings on XPhos provide immense steric bulk, preventing pyrazole N-binding. The G4 scaffold ensures rapid, quantitative activation at room temperature. | General Purpose. Excellent for 3- and 4-bromopyrazoles with unstable boronic acid partners. |

| NHC Complexes | Pd-PEPPSI-IPr | The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines and is virtually immune to oxidation. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily. | Difficult Substrates. Ideal for sterically hindered couplings or when using heteroaryl boronic acids prone to protodeboronation. |

| Alternative Phosphine | SPhos Pd G4 | Similar to XPhos but methoxy-substituted. Provides high electron density to facilitate oxidative addition. | Electron-Rich Pyrazoles. Use if XPhos fails to initiate oxidative addition on electron-rich pyrazole rings. |

Technical Insight: Avoid in-situ catalyst generation (e.g., mixing Pd(OAc)₂ + Ligand). The reduction of Pd(II) to Pd(0) is often inefficient in the presence of inhibiting heterocycles. Use pre-formed G3 or G4 precatalysts to guarantee a defined Pd(0) concentration.

Module 2: Visualization of Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by pyrazoles.

Figure 1: The Catalytic Cycle.[1] Note the red "Off-Cycle Trap" where pyrazole nitrogen coordinates to Pd(II). Bulky ligands (XPhos) block the path to this trap.

Module 3: Optimized Experimental Protocol

Objective: Coupling of 1-methyl-4-bromopyrazole with Phenylboronic acid (Scale: 1.0 mmol).

Reagents

-

Halide: 1-methyl-4-bromopyrazole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv) — Excess is required to account for protodeboronation.

-

Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous, tribasic potassium phosphate is preferred over carbonates for pyrazoles.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.

Step-by-Step Workflow

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Bromopyrazole (161 mg, 1 mmol), Boronic acid (183 mg, 1.5 mmol), K₃PO₄ (637 mg, 3 mmol), and XPhos Pd G4 (17 mg, 0.02 mmol).

-

Critical: Do not add the catalyst last if the solvent is already present and not degassed. Air oxidizes the active species.[2]

-

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[3]

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place in a pre-heated block at 80°C for 2–4 hours.

-

Note: 3-bromopyrazoles react faster and may only require 60°C.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

Module 4: Troubleshooting & FAQ

Symptom: Low Conversion (<20%)

Diagnosis: Catalyst death due to poisoning or oxidation.

-

Fix 1 (Ligand): Switch from XPhos to Pd-PEPPSI-IPr . The NHC ligand is more robust against heteroatom poisoning.

-

Fix 2 (Loading): Increase catalyst loading to 5 mol%.

-

Fix 3 (Degassing): Pyrazoles are electron-rich, making the Pd-intermediate sensitive to oxidation. Ensure rigorous deoxygenation (sparging with Ar for 15 mins is better than simple vacuum cycles).

Symptom: Missing Boronic Acid (Protodeboronation)

Diagnosis: The boronic acid partner decomposed before coupling. This is common if the partner is a heteroaryl boronic acid (e.g., 2-pyridyl).

-

Fix 1 (Base): Switch from K₃PO₄ to a milder base like K₂CO₃ or KF .

-

Fix 2 (Slow Addition): Add the boronic acid as a solution via syringe pump over 1 hour to keep its standing concentration low.

-

Fix 3 (MIDA): Use a MIDA-boronate ester instead of the free acid. This slowly releases the active species, preventing decomposition.[4]

Symptom: Regioisomers (N-Arylation vs. C-Arylation)

Diagnosis: If your bromopyrazole has a free N-H (unprotected), the base will deprotonate it, and the nitrogen will attack the Pd-center or the coupling partner.

-

Fix: Protect the Nitrogen. Methylation (MeI), Benzylation (BnBr), or THP protection is highly recommended before the coupling step. Free N-H pyrazoles are notoriously difficult substrates for Suzuki coupling.

Module 5: Optimization Logic Tree

Use this decision tree to select the correct parameters for your specific substrate.

Figure 2: Optimization Decision Tree. Follow the path to determine the best starting conditions.

References

-

Buchwald, S. L., et al. (2005).[5] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.[6] Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[7][8] Chemistry – A European Journal. Link

-

Düfert, A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] Journal of the American Chemical Society.[6] Link

-

Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.[6] Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2] The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions at the C4-position represent a powerful tool for generating molecular diversity.

This guide provides an in-depth, objective comparison of the reactivity of two common synthons, 4-bromopyrazoles and 4-chloropyrazoles, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make strategic decisions in substrate selection and reaction optimization for their synthetic campaigns.

The Core Principle: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in reactivity between 4-bromo- and 4-chloropyrazoles lies in the strength of their respective carbon-halogen (C-X) bonds. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. This directly impacts the crucial first step of most palladium-catalyzed cross-coupling cycles: oxidative addition .[3][4]

During oxidative addition, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate.[4] The weaker C-Br bond requires a lower activation energy for this process, making 4-bromopyrazoles inherently more reactive than their 4-chloro counterparts.[5] Consequently, reactions with 4-bromopyrazoles often proceed under milder conditions, with shorter reaction times and a broader tolerance for less active catalyst systems.

However, the landscape of catalysis is ever-evolving. The development of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs) has made the once-challenging activation of C-Cl bonds increasingly routine.[6][7][8] This has elevated 4-chloropyrazoles from being merely cost-effective alternatives to viable, and sometimes strategically advantageous, starting materials.

Experimental Protocols

The following protocols are representative examples for the cross-coupling of a 4-bromopyrazole substrate.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-aryl-1-methylpyrazoles. [1][9] Workflow:

Step-by-Step Methodology:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (5 mL, 10:4 v/v).

-

Degassing: Seal the vial and briefly purge with an inert gas (Argon or Nitrogen) for 5 minutes.

-

Microwave Reaction: Place the vial in a microwave reactor and irradiate at 80-100 °C for 5-10 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the desired 4-aryl-1-methyl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on the amination of 4-bromo-1-trityl-1H-pyrazole. [10][11] Workflow:

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): In a glovebox, add 4-bromo-1-trityl-1H-pyrazole (0.13 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂, 0.013 mmol, 10 mol%), tBuDavePhos (0.026 mmol, 20 mol%), and sodium tert-butoxide (NaOtBu, 0.26 mmol, 2 equiv.) to a microwave vial with a stir bar.

-

Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (2 mL) and the desired amine (e.g., morpholine, 0.26 mmol, 2 equiv.) via syringe.

-

Degassing: Seal the vial and purge with argon for 5 minutes.

-

Microwave Reaction: Place the vial in a microwave reactor and heat to 160 °C for 10 minutes.

-

Workup: After cooling, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite, washing the pad with additional CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated pyrazole.

Conclusion

The choice between 4-bromo- and 4-chloropyrazoles is a nuanced decision that hinges on a trade-off between intrinsic reactivity and economic factors.

-

4-Bromopyrazoles remain the workhorse for general cross-coupling applications. Their higher reactivity translates to milder reaction conditions, shorter reaction times, and a greater probability of success, particularly in challenging transformations like Buchwald-Hartwig amination. They are the recommended starting point for initial route scouting and for substrates with sensitive functional groups.

-

4-Chloropyrazoles are attractive due to their lower cost and the potential for orthogonal reactivity in sequential cross-coupling strategies. However, their use necessitates access to more advanced and often more expensive catalyst systems. They are best employed in well-optimized Suzuki-Miyaura reactions where cost at scale is a primary driver.

Ultimately, a deep understanding of the mechanistic principles of cross-coupling and an awareness of the capabilities of modern catalytic systems will empower the medicinal chemist to select the optimal halogenated pyrazole for the efficient and successful synthesis of novel drug candidates.

References

-

Hu, J.T., Chen, S., Sun, Y.H., Yang, J., & Yang, G.F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 903-906.

-

Cheng, H., Wu, Q.Y., Han, F., & Yang, G.F. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [No Journal Source Provided]9

-

Krasavin, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 553-563.

-

Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(10), 2355.

-

BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.

-

BenchChem. (n.d.). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. BenchChem.

-

Ichikawa, H., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(43).

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Diagram]. ResearchGate.

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4686.

-

DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries.

-

Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS, University of Illinois.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

-

ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate.

-

Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.

-

ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

ResearchGate. (n.d.). ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6-Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

-

The Hartwig Group. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group, UC Berkeley.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

CSB/SJU. (n.d.). Oxidative Addition & Palladium Coupling. CSB/SJU Chemistry.

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

PubMed. (2019). Pharmaceutical diversification via palladium oxidative addition complexes. National Library of Medicine.

-

UC Berkeley. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry.

-

Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Chemistry LibreTexts.

-

ChemRxiv. (n.d.). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv.

-

NIH National Library of Medicine. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central.

-

ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18. ResearchGate.

-

PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. National Library of Medicine.

-

Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization. Organic Chemistry Portal.

-

NIH National Library of Medicine. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central.

-

NIH National Library of Medicine. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PubMed Central.

-

ResearchGate. (n.d.). PDF: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. ResearchGate.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oxidative addition and palladium coupling [employees.csbsju.edu]

- 5. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structural Confirmation of 4-Bromo-1-Methyl-3-Isopropyl-1H-Pyrazole Using 2D NMR

Executive Summary

In the synthesis of substituted pyrazoles, particularly through the alkylation of tautomeric precursors or hydrazine cyclization, regioisomerism presents a critical quality control challenge. For 4-bromo-1-methyl-3-isopropyl-1H-pyrazole , the primary impurity is its regioisomer: 4-bromo-1-methyl-5-isopropyl-1H-pyrazole .

Reliance on traditional 1D NMR (

This guide outlines a definitive, self-validating 2D NMR structural confirmation protocol . We compare the limitations of standard 1D analysis against an integrated NOESY/HMBC/HSQC workflow, providing the exact logic required to certify the 1,3-substitution pattern with 100% confidence.

The Structural Challenge: 1,3- vs. 1,5-Isomers

The core ambiguity lies in the position of the N-methyl group relative to the isopropyl group.

-

Target (1,3-Isomer): The N-methyl group (Position 1) is spatially distant from the isopropyl group (Position 3). Position 5 is occupied by a proton (

). -

Alternative (1,5-Isomer): The N-methyl group (Position 1) is sterically crowded against the isopropyl group (Position 5). Position 3 is occupied by a proton (

).

Because the bromine atom at Position 4 is constant, it does not aid in differentiation.

Comparative Analysis: 1D vs. 2D NMR Strategies

Method A: Traditional 1D H NMR (The "Alternative")

-

Approach: Relies on predicting the chemical shift of the ring proton (

vs -

Performance: Low Reliability.

-

Ambiguity: While

(adjacent to -

Risk: Without a pure reference standard of both isomers for side-by-side comparison, a single batch cannot be assigned with certainty.

-

Method B: Integrated 2D NMR (The "Product")

-

Approach: Uses through-space (NOESY) and long-range through-bond (HMBC) correlations.

-

Performance: High Reliability (Gold Standard).

Comparison Table

| Feature | 1D | Integrated 2D NMR (NOESY/HMBC) |

| differentiation Basis | Chemical Shift ( | Connectivity & Spatial Proximity |

| Reference Standard | Required for certainty | Not Required (Ab Initio determination) |

| False Positive Rate | High (due to solvent shifts) | Near Zero |

| Time Investment | 5 Minutes | 45-60 Minutes |

| Regulatory Acceptance | Supporting Data only | Primary Characterization Data |

Experimental Protocol

Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting long-range HMBC couplings.

Acquisition Parameters (Bruker/Varian Standard)

- H NMR (Reference): 16 scans, spectral width 12 ppm.

-

H-

-

H-

-

1D or 2D NOESY: Mixing time (

) = 500 ms.

Data Interpretation Logic

To confirm the 4-bromo-1-methyl-3-isopropyl-1H-pyrazole (Target), the data must satisfy the following logic gates.

Logic Gate 1: The HSQC Filter

Identify the Pyrazole Ring Carbon (

-

Observation: The ring proton (

ppm) correlates to a carbon at -

Conclusion: This carbon is a CH . We label this pair

.

Logic Gate 2: The HMBC Connectivity (The Definitive Step)

Trace the connectivity from the N-Methyl protons.

-

Input: Select the N-Methyl singlet (

ppm). -

Target Expectation (1,3-Isomer): The N-Methyl protons must show a strong 3-bond correlation (

) to the-

Reasoning: In the 1,3-isomer, the N-methyl is attached to N1. The adjacent carbon is C5. C5 bears the proton (

). Therefore, N-Me couples to a CH .

-

-

Alternative Expectation (1,5-Isomer): The N-Methyl protons will couple to a Quaternary Carbon (the carbon bearing the isopropyl group).

-

Reasoning: In the 1,5-isomer, the N-methyl is adjacent to C5, which now holds the Isopropyl group. C5 is quaternary. The proton is on C3, which is too far (

) for a strong HMBC correlation.

-

Logic Gate 3: The NOESY Confirmation (Spatial Check)

-

Target Expectation (1,3-Isomer): Strong NOE between N-Methyl and

( -

Alternative Expectation (1,5-Isomer): Strong NOE between N-Methyl and Isopropyl protons. No NOE between N-Methyl and

(

Summary of Diagnostic Signals[2]

| Correlation Pair | Target (1,3-Isomer) | Impurity (1,5-Isomer) |

| HMBC: N-Me | Couples to CH ( | Couples to C-quat ( |

| NOESY: N-Me | Strong Signal | No Signal |

| NOESY: N-Me | No Signal | Strong Signal |

Visualization of Structural Confirmation

The following diagrams illustrate the decision tree and the specific NMR correlations required for confirmation.

Diagram 1: Structural Decision Tree

Caption: Logic flow for distinguishing regioisomers. The HMBC correlation between N-Methyl and the protonated ring carbon is the primary discriminator.

Diagram 2: Correlation Map (Target Structure)[4]

Caption: Key 2D NMR correlations for the 1,3-isomer. The red arrow (HMBC) and green arrow (NOE) confirm the N-Me is adjacent to H5, not the isopropyl group.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Standard text for HMBC/NOESY pulse sequences).

-

Foces-Foces, C., et al. (2012).

C NMR spectroscopy." Magnetic Resonance in Chemistry, 50(1), 58-61. Link - Lynch, M. A., et al. (1998). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron, 54(41), 12613-12622. (Establishes synthetic origins of regioisomer mixtures).

-

Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.[3] (Foundational text for Heteronuclear correlation).

Sources

Regioisomerism as a Molecular Switch: A Comparative Guide to 1,3,4- vs. 1,3,5-Substituted Pyrazoles

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," yet its utility is frequently complicated by regioisomerism. The choice between a 1,3,4-substitution pattern and a 1,3,5-substitution pattern is not merely a synthetic nuance; it is a fundamental determinant of biological activity.

This guide analyzes how shifting a substituent from the C4 to the C5 position (or vice versa) alters the 3D topography, electronic vector, and binding affinity of the molecule. We present experimental evidence from COX-2 and Kinase inhibitor programs to demonstrate that regioisomerism acts as a "molecular switch," turning selectivity on or off.

Structural & Physicochemical Divergence

The biological differences between these isomers stem from distinct structural realities.

The Steric "Clash" (1,3,5-Isomers)

In 1,3,5-trisubstituted pyrazoles , the substituent at position 5 (

-

Consequence: If

and -

Biological Impact: This creates a "propeller-like" 3D shape, critical for filling hydrophobic pockets (e.g., COX-2).

The Linear Extension (1,3,4-Isomers)

In 1,3,4-trisubstituted pyrazoles , the

-

Consequence: The molecule can adopt a more planar conformation. The vector of the substituents extends linearly away from the

anchor. -

Biological Impact: This geometry is often preferred for "hinge-binding" in kinases where a flat molecule must slot into the ATP cleft.

Visualization: Structural Vectors

Figure 1: Structural consequences of substitution patterns. The 1,3,5-isomer forces non-planarity due to N1-C5 clash.

Case Study A: The COX-2 Selectivity Switch

The Drug: Celecoxib (Celebrex) The Class: 1,5-Diarylpyrazoles[1]

The development of Celecoxib provides the definitive proof of regioisomer importance. The target, Cyclooxygenase-2 (COX-2), possesses a unique hydrophilic side pocket not present in COX-1.

Mechanism of Action

-

1,5-Isomer (Active): The 1,5-diaryl substitution places the phenyl rings at an angle that perfectly complements the COX-2 active site. The

-phenyl bears a sulfonamide that binds to the polar side pocket (Arg513), while the -

1,3-Isomer (Inactive): Moving the phenyl group from C5 to C3 changes the distance and angle between the aryl rings. The molecule becomes too "wide" or linear to bridge the gap between the hydrophobic channel and the sulfonamide binding pocket.

Comparative Data (Representative)

| Compound Variant | Substitution Pattern | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio |

| Celecoxib | 1,5-Diaryl | 0.04 | 15.0 | 375 (Selective) |

| Isomer Analog | 1,3-Diaryl | > 10.0 | > 10.0 | Inactive |

| Regio-Mix | Mixed 1,5 / 1,3 | ~ 5.0 | ~ 8.0 | Poor Selectivity |

Data derived from Penning et al. (J. Med. Chem.) and subsequent SAR reviews [1, 2].[2][3]

Case Study B: Kinase Inhibitor Reprogramming

The Target: p38 MAP Kinase vs. Cancer Kinases (Src/EGFR)

In kinase drug discovery, the pyrazole often serves as the "hinge binder." A study by Laufer et al. demonstrated that swapping the regioisomer does not just kill activity—it switches the target .

The "Switch" Phenomenon

-

Isomer A (1-aryl-3-pyridinyl-4-fluorophenyl): Potent p38 MAP Kinase inhibitor. The pyridine nitrogen is positioned to accept a hydrogen bond from the hinge region (Met109).

-

Isomer B (1-aryl-4-pyridinyl-3-fluorophenyl): Inactive against p38, but highly active against c-Src and EGFR .

-

Why? The swap moves the hydrogen-bond acceptor (pyridine N) by approximately 2.5 Å. In the p38 pocket, this move breaks the critical H-bond. However, in the Src pocket, this new geometry allows the molecule to access the "gatekeeper" region more effectively.

Signaling Pathway Impact

Figure 2: Regioisomerism redirects biological activity from inflammation (p38) to oncology (Src/EGFR) targets [3].

Experimental Protocol: Synthesis & Validation

To objectively compare these activities, you must ensure isomeric purity. 1,3- and 1,5-isomers are often formed as mixtures during the condensation of hydrazines with 1,3-diketones.

Step 1: Regioselective Synthesis Strategy[7]

-

Targeting 1,3,5 (Kinetic Control): React hydrazine with a 1,3-diketone in acetic acid or ethanol/HCl . The most nucleophilic nitrogen (terminal

) attacks the most electrophilic carbonyl. -

Targeting 1,3,4: Often requires different building blocks, such as the reaction of hydrazines with

-unsaturated ketones/aldehydes followed by oxidation, or dipolar cycloaddition of diazo compounds to alkynes.

Step 2: Separation & Purification

-

Chromatography: 1,5-isomers are typically less polar (higher

on silica) than 1,3-isomers.-

Reason: The N1-C5 steric twist shields the polar core and reduces the net dipole moment compared to the flatter 1,3-isomer.

-

Protocol: Use Flash Chromatography (Hexane/EtOAc gradient). The first eluting spot is usually the 1,5-isomer.

-

Step 3: Structural Confirmation (NOE NMR)

Do not rely solely on coupling constants. You must use Nuclear Overhauser Effect (NOE) spectroscopy.

Protocol:

-

Dissolve 5-10 mg of purified compound in

or -

Run a 1D-NOESY or 2D-NOESY experiment.

-

Irradiate/Select the signal for the

-Aryl ortho-protons. -

Analyze Response:

-

Positive NOE at the

-substituent signal -

Negative NOE at the

region (or NOE only to

-

Comparison Workflow

Figure 3: Mandatory workflow for validating regioisomers before biological testing.

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry.

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

-

Laufer, S. A., et al. (2012). Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases.[4] Journal of Medicinal Chemistry.

-

Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Palladium Catalysts for Bromopyrazole Coupling: A Guide for Researchers

The functionalization of pyrazole scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions of bromopyrazoles have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst is paramount and directly influences the reaction's efficiency, substrate scope, and overall success. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling of bromopyrazoles, supported by experimental data to inform catalyst selection and reaction optimization.

The Critical Role of the Palladium Catalyst

The efficacy of a palladium-catalyzed cross-coupling reaction hinges on the intricate interplay between the palladium precursor and its coordinating ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. For bromopyrazoles, which can act as both substrates and potential catalyst inhibitors through coordination of their nitrogen atoms, the selection of an appropriate catalyst system is particularly crucial.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. The following table summarizes the performance of different palladium catalysts in the coupling of bromopyrazoles with boronic acids, based on literature data.

| Catalyst System | Bromopyrazole Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [1] |

| Pd(OAc)₂ / SPhos | 4-iodo-1H-pyrazoles | Arylboronic acids | KF | Toluene/H₂O | 80 | - | Good to Excellent | [2] |

| Pd₂(dba)₃ / XPhos | 7-bromo-1H-indazol-4-yl sulfonamide | (4-methoxyphenyl)boronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [3] |

| PdCl₂(dppf) | Diaryl bromide | Boronic ester | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | - | [4] |

Key Insights from Experimental Data:

-

Traditional vs. Modern Catalysts: While classical catalysts like Pd(PPh₃)₄ are effective for some substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often exhibit superior activity and broader substrate scope, particularly with challenging heterocyclic substrates.[2][3]

-

Ligand Choice is Critical: The use of specialized ligands like SPhos and XPhos, developed by the Buchwald group, has been shown to significantly improve reaction outcomes in the coupling of nitrogen-containing heterocycles.[2][3]

-

Reaction Conditions Matter: The choice of base and solvent system is not trivial and must be optimized for each catalyst and substrate combination to achieve high yields.[1][3]

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable method for the synthesis of N-aryl pyrazoles. The performance of various palladium catalysts in the C-N coupling of bromopyrazoles is compared below.

| Catalyst System | Bromopyrazole Substrate | Amine Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd precatalyst / tBuBrettPhos (L4) | 4-bromo-1H-pyrazole | Various amines | LHMDS | - | 50-80 | 12-16 | Moderate to Excellent | [5] |

| Pd₂(dba)₃ / RuPhos (L3) | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | [6] |

| Pd₂(dba)₃ / BrettPhos (L8) | 3-bromo-2-aminopyridine | Cyclopentylamine | - | - | - | - | 66 | [6] |

| Pd(dba)₂ / tBuDavePhos | 4-bromo-1H-1-tritylpyrazole | Amines without β-hydrogen | - | - | - | - | Good | [7] |

Key Insights from Experimental Data:

-

Ligand Design for N-Heterocycles: The development of specialized bulky biarylphosphine ligands, such as tBuBrettPhos, has been instrumental in enabling the efficient amination of unprotected bromopyrazoles, which are known to be challenging substrates.[5][8]

-